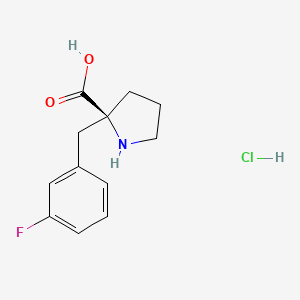

(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS No.: 1217605-68-9

Cat. No.: VC2650031

Molecular Formula: C12H15ClFNO2

Molecular Weight: 259.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1217605-68-9 |

|---|---|

| Molecular Formula | C12H15ClFNO2 |

| Molecular Weight | 259.7 g/mol |

| IUPAC Name | (2S)-2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C12H14FNO2.ClH/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12;/h1,3-4,7,14H,2,5-6,8H2,(H,15,16);1H/t12-;/m0./s1 |

| Standard InChI Key | OVAOHJJHEPEUGP-YDALLXLXSA-N |

| Isomeric SMILES | C1C[C@](NC1)(CC2=CC(=CC=C2)F)C(=O)O.Cl |

| SMILES | C1CC(NC1)(CC2=CC(=CC=C2)F)C(=O)O.Cl |

| Canonical SMILES | C1CC(NC1)(CC2=CC(=CC=C2)F)C(=O)O.Cl |

Introduction

Chemical Identity and Structural Properties

(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is characterized by the following key identifiers and properties:

| Property | Value |

|---|---|

| CAS Number | 1217605-68-9 |

| Molecular Formula | C₁₂H₁₅ClFNO₂ |

| Molecular Weight | 259.7 g/mol |

| IUPAC Name | (2S)-2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C12H14FNO2.ClH/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12;/h1,3-4,7,14H,2,5-6,8H2,(H,15,16);1H/t12-;/m0./s1 |

| Standard InChIKey | OVAOHJJHEPEUGP-YDALLXLXSA-N |

| Isomeric SMILES | C1CC@(CC2=CC(=CC=C2)F)C(=O)O.Cl |

The compound contains a pyrrolidine core with a carboxylic acid group and a 3-fluorobenzyl substituent, with the hydrochloride counterion enhancing its solubility properties. The stereochemistry at the 2-position of the pyrrolidine ring is crucial, as the S-enantiomer configuration is specifically defined in this compound.

Structural Characteristics

The structural features of (S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride include:

-

A five-membered pyrrolidine ring with nitrogen at position 1

-

A carboxylic acid group at the 2-position of the pyrrolidine ring

-

A 3-fluorobenzyl substituent also at the 2-position

-

S-configuration at the chiral carbon (position 2 of the pyrrolidine)

-

A hydrochloride salt form that modifies the physicochemical properties

Comparative Analysis with Structural Analogs

To better understand the significance of (S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, it is informative to compare it with structurally related compounds:

| Compound | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| (S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | 1217605-68-9 | C₁₂H₁₅ClFNO₂ | Reference compound |

| (S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | 1217651-48-3 | C₁₂H₁₅ClFNO₂ | Fluorine at position 2 on benzyl group |

| (2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | 1049733-29-0 | C₁₂H₁₅ClFNO₂ | Benzyl at position 4 of pyrrolidine; fluorine at position 2 on benzyl |

| (2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | 1373512-33-4 | C₁₂H₁₅ClFNO₂ | Benzyl at position 4 of pyrrolidine |

| (S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride | 1217652-16-8 | C₁₃H₁₅ClF₃NO₂ | Trifluoromethyl group instead of fluorine |

The position of the fluorine atom on the benzyl group and the substitution position on the pyrrolidine ring significantly influence the chemical and potentially the biological properties of these compounds .

Biological Activity and Applications

Structure-Activity Relationships

The specific positioning of the fluorine atom at the meta position (3-position) of the benzyl group may confer unique properties:

-

Metabolic Stability: Fluorine substitution can block metabolic degradation at vulnerable positions.

-

Lipophilicity: The fluorine atom modifies the compound's lipophilicity, potentially affecting membrane permeability.

-

Electronic Effects: The electron-withdrawing nature of fluorine influences the electronic distribution within the molecule, potentially affecting binding interactions with biological targets .

Physical and Spectroscopic Properties

Physical State and Solubility

(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically exists as a crystalline solid. As a hydrochloride salt, it exhibits enhanced water solubility compared to its free base form, which is advantageous for pharmaceutical formulations and biological testing.

| Safety Parameter | Information |

|---|---|

| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation) |

| Precautionary Statements | P261, P280, P305+P351+P338 (Avoid breathing dust/fumes; Wear protective gloves/eye protection; IF IN EYES: Rinse cautiously with water) |

| Storage Conditions | Store in tightly closed containers in a cool, dry place |

| Handling Recommendations | Use in well-ventilated areas with appropriate personal protective equipment |

These safety guidelines are based on information from structurally similar compounds and should be considered when handling (S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride .

Research Applications and Future Directions

Current Research Applications

(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride and related compounds have several research applications:

-

Medicinal Chemistry: As building blocks for the synthesis of biologically active compounds.

-

Structure-Activity Relationship Studies: To investigate the effect of fluorine position on biological activity.

-

Asymmetric Synthesis: As chiral auxiliaries or catalysts in stereoselective reactions.

-

Pharmacological Probes: To study specific biological pathways and targets .

Future Research Directions

Potential areas for future investigation include:

-

Comprehensive Biological Screening: Systematic evaluation of the compound's activity against various biological targets.

-

Optimization of Synthetic Routes: Development of more efficient and scalable synthetic approaches.

-

Derivative Development: Synthesis of analogs with modified substituents to enhance specific properties.

-

Drug Delivery Applications: Exploration of the compound's utility in formulation development and drug delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume